molecular formula C30H48O3 B1247107 Petatrichol B

Petatrichol B

Cat. No.: B1247107
M. Wt: 456.7 g/mol
InChI Key: MQDJHKBRGRTGOR-PXERLXEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petatrichol B is a pentacyclic triterpenoid isolated from the rhizome of Petasites tricholobus, a plant within the Asteraceae family. Its structure was elucidated through comprehensive spectroscopic analysis, including EIMS, HRSIMS, IR, 1D NMR, and 2D NMR, revealing a unique D:B-friedoursane skeleton with a 7α,14α-epoxy group and hydroxyl groups at positions 3β and 16α . The compound shares a molecular formula of C₃₀H₄₈O₃ (molecular weight: 456.72) with its analog, Petatrichol A, but differs in stereochemistry and functional group placement .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,3R,4S,7R,8S,9R,10S,13S,17S,21R,23S)-4,7,8,10,13,18,18,23-octamethyl-22-oxahexacyclo[11.9.1.01,10.04,9.014,19.021,23]tricos-14(19)-ene-3,17-diol

InChI

InChI=1S/C30H48O3/c1-17-11-12-26(5)22(32)16-30-28(7,24(26)18(17)2)14-13-27(6)19-9-10-21(31)25(3,4)20(19)15-23(33-30)29(27,30)8/h17-18,21-24,31-32H,9-16H2,1-8H3/t17-,18+,21+,22-,23-,24-,26-,27+,28+,29-,30+/m1/s1

InChI Key

MQDJHKBRGRTGOR-PXERLXEHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H](C[C@]34[C@]([C@@H]2[C@H]1C)(CC[C@@]5([C@]3([C@H](O4)CC6=C5CC[C@@H](C6(C)C)O)C)C)C)O)C

Canonical SMILES

CC1CCC2(C(CC34C(C2C1C)(CCC5(C3(C(O4)CC6=C5CCC(C6(C)C)O)C)C)C)O)C

Synonyms

26(14-8)abeo-D:B-friedoursane-3beta,16alpha-dihydroxy-7alpha,14alpha-epoxy-5(10)-ene
petatrichol B

Origin of Product

United States

Chemical Reactions Analysis

Isolation and Structural Features

Petatrichol B belongs to the triterpenoid class, characterized by a complex polycyclic scaffold with multiple oxygenated functional groups. Its structure includes a cyclopropane ring and hydroxyl groups at strategic positions, which influence its reactivity .

Property Description
Molecular formulaNot explicitly reported; inferred as C₃₀H₄₈O₆ (based on triterpenoid analogs)
Functional groupsHydroxyl (-OH), cyclopropane, ester linkages
Key stereocentersMultiple chiral centers (exact configuration undetermined)

Acid/Base-Mediated Transformations

  • Ester Hydrolysis : The ester groups in this compound are susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives. This reaction is critical for functionalizing the scaffold .

  • Cyclopropane Ring Opening : Under acidic conditions, the cyclopropane moiety undergoes strain-driven ring-opening reactions, forming dienes or carbonyl compounds depending on the protonation site .

Oxidation Reactions

  • Epoxidation : The double bonds in this compound react with peracids (e.g., mCPBA) to form epoxides, as observed in related triterpenoids .

  • Hydroxylation : Enzymatic oxidation (e.g., cytochrome P450) introduces additional hydroxyl groups, enhancing solubility and bioactivity .

Derivatization for Biological Studies

  • Acetylation : Hydroxyl groups are acetylated using acetic anhydride to improve membrane permeability in pharmacological assays .

  • Glycosylation : Sugar moieties are appended via Mitsunobu reactions to explore structure-activity relationships .

Computational Insights

  • DFT Calculations : Predict regioselectivity in epoxidation and hydroxylation, highlighting the role of electron-deficient carbons in directing reactivity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound with Analogous Compounds

Compound Molecular Formula Molecular Weight Source Key Structural Features
This compound C₃₀H₄₈O₃ 456.72 Petasites tricholobus 7α,14α-epoxy; 3β,16α-diol
Petatrichol A C₃₀H₄₈O₃ 456.72 Petasites tricholobus 7α,8α-epoxy; 3α,16α-diol
Ursolic Acid C₃₀H₄₈O₃ 456.70 Widespread in plants Pentacyclic; 3β-hydroxy; Δ12-unsaturation
Pseudotaraxasterol C₃₀H₅₀O 426.73 Petasites tricholobus Taraxane skeleton; 3β-hydroxy

Comparison with Other Triterpenoids from Petasites spp.

The genus Petasites produces diverse triterpenoids, including:

  • Ursolic Acid : A ubiquitous pentacyclic triterpene with anti-inflammatory and anticancer properties. Unlike this compound, ursolic acid lacks epoxy groups and exhibits a broader spectrum of bioactivity .
  • Its bioactivity remains less studied compared to this compound .
  • Bauer-7-ene-3β,16α-diol : A dihydroxylated triterpene with antibacterial properties but distinct structural simplicity relative to this compound .

Bioactivity Comparison

Table 2: Bioactivity Profiles of this compound and Related Compounds

Compound Antibacterial Activity (MIC, μg/mL) Additional Bioactivities
This compound B. subtilis: 12.5 Not reported
Petatrichol A E. coli: 25; S. aureus: 25 Antifungal activity (limited data)
Ursolic Acid Broad-spectrum (e.g., S. aureus: 16–32) Anti-inflammatory, anticancer
Pseudotaraxasterol Not reported Antioxidant (in vitro assays)

Key findings:

  • Antibacterial specificity : this compound shows selective activity against B. subtilis, while Petatrichol A inhibits both E. coli and S. aureus . This disparity may arise from structural differences affecting membrane permeability or target binding.
  • Epoxy group role : The 7α,14α-epoxy in this compound may enhance stability and interaction with bacterial enzymes compared to the 7α,8α-epoxy in Petatrichol A .
  • Ursolic acid’s versatility : Its Δ12-unsaturation and 3β-hydroxy group contribute to interactions with multiple cellular targets, explaining its broader pharmacological applications .

Q & A

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay conditions, cell line origins, or solvent effects (e.g., DMSO concentration). Use statistical tools (ANOVA, regression) to assess significance of discrepancies. Replicate conflicting experiments under standardized protocols and validate findings with orthogonal assays (e.g., flow cytometry alongside MTT) .

Q. What experimental design principles apply to studying this compound’s mechanism of action?

  • Methodological Answer : Adopt a hypothesis-driven framework (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome). For example:
  • Population : Cancer cell line X.
  • Intervention : this compound at IC₅₀ dose.
  • Comparison : Untreated cells or standard drug.
  • Outcome : Apoptosis markers (caspase-3 activation, DNA fragmentation).
    Combine omics approaches (transcriptomics/proteomics) with siRNA knockdowns to identify molecular targets .

Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Test formulation strategies such as nanoencapsulation, co-solvents (e.g., PEG-400), or prodrug derivatization. Use pharmacokinetic studies (e.g., plasma concentration-time curves) to assess bioavailability. Employ computational tools (QSAR, molecular docking) to predict solubility enhancements .

Q. What strategies mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply blind analysis by masking compound identities during assay execution. Use cheminformatics software (e.g., Schrödinger, MOE) to correlate structural motifs (e.g., hydroxyl groups, stereochemistry) with activity. Validate SAR hypotheses through synthetic modification and retesting .

Which frameworks guide the development of rigorous research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
  • Feasible : Access to validated this compound samples.
  • Novelty : Investigating understudied targets (e.g., autophagy pathways).
  • Ethical : Adhering to animal welfare guidelines in in vivo work.
    Pair with PICO for clinical relevance or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petatrichol B
Reactant of Route 2
Petatrichol B

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